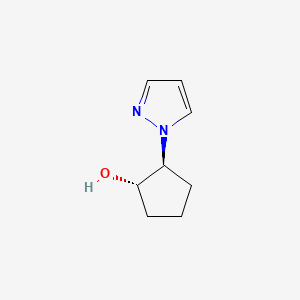

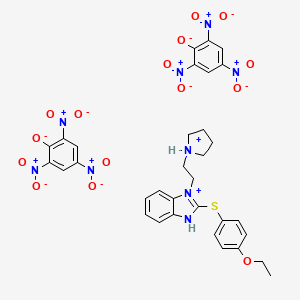

![molecular formula C22H29FO5 B15197971 (6S,8S,9S,10R,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B15197971.png)

(6S,8S,9S,10R,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Paramethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. It is a fluorinated corticosteroid, which means it contains a fluorine atom in its structure. Paramethasone is used in the treatment of various conditions that require corticosteroid therapy, except for adrenal-deficiency states due to its lack of sodium-retaining properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Paramethasone is synthesized through a series of chemical reactions starting from a steroid nucleusThe key steps include fluorination, hydroxylation, and acetylation reactions under controlled conditions .

Industrial Production Methods: In industrial settings, paramethasone is produced by optimizing the reaction conditions to achieve high yield and purity. The process involves the use of specific catalysts and reagents to facilitate the chemical transformations. The final product is purified through crystallization and chromatography techniques to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Paramethasone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide or potassium permanganate under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions include modified steroids with altered functional groups, which can have different pharmacological properties .

Aplicaciones Científicas De Investigación

Paramethasone has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for studying steroidal structures and reactions.

Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.

Medicine: Used in clinical research to develop new corticosteroid-based therapies for inflammatory and autoimmune diseases.

Industry: Utilized in the formulation of pharmaceutical products for treating various medical conditions

Mecanismo De Acción

Paramethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers the translocation of the receptor-ligand complex to the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The primary molecular targets include genes involved in the inflammatory response, immune modulation, and metabolic processes. By inhibiting the production of pro-inflammatory cytokines and promoting the expression of anti-inflammatory proteins, paramethasone effectively reduces inflammation and suppresses the immune response .

Comparación Con Compuestos Similares

Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory and immunosuppressant properties.

Betamethasone: A fluorinated corticosteroid with a longer duration of action compared to paramethasone.

Prednisolone: A widely used glucocorticoid with a different structural configuration but similar therapeutic effects.

Uniqueness of Paramethasone: Paramethasone is unique due to its specific fluorination at the 6th position, which enhances its anti-inflammatory potency while reducing its sodium-retaining properties. This makes it particularly suitable for conditions where fluid retention is a concern .

Propiedades

Fórmula molecular |

C22H29FO5 |

|---|---|

Peso molecular |

392.5 g/mol |

Nombre IUPAC |

(6S,8S,9S,10R,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO5/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-20(15,2)19(13)17(26)9-21(14,3)22(11,28)18(27)10-24/h4-5,7,11,13-14,16-17,19,24,26,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17?,19-,20+,21+,22+/m1/s1 |

Clave InChI |

MKPDWECBUAZOHP-LZZUPTTRSA-N |

SMILES isomérico |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3C(C[C@@]2([C@]1(C(=O)CO)O)C)O)C)F |

SMILES canónico |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-amino-4-oxo-4-[[(2S)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid](/img/structure/B15197897.png)

![4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15197901.png)

![N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;hydrochloride](/img/structure/B15197935.png)

![2-(4-Bromophenyl)-3-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)acrylonitrile](/img/structure/B15197946.png)

![[(1R,2R,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B15197948.png)